3-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
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Overview
Description
1-[(3-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazine ring, a chlorophenoxy group, and a sulfonylurea moiety, contributes to its wide range of chemical and biological activities.
Preparation Methods
The synthesis of 1-[(3-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and the presence of a base to facilitate the substitution reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(3-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Its unique structure allows it to interact with specific biological targets, potentially leading to the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or herbicidal effects .
Comparison with Similar Compounds
1-[(3-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA can be compared with other triazine derivatives such as:
2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine: Known for its use as a UV absorber and stabilizer in polymer formulations.
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Used in the production of UV stabilizers for plastics. The uniqueness of 1-[(3-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA lies in its combination of a triazine ring with a sulfonylurea moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN5O5S |
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Molecular Weight |
449.9 g/mol |
IUPAC Name |
(3-chlorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
InChI |
InChI=1S/C18H16ClN5O5S/c1-2-28-18-21-15(12-7-4-3-5-8-12)20-16(23-18)22-17(25)24-30(26,27)29-14-10-6-9-13(19)11-14/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI Key |
VCTZEOWJMGIAEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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